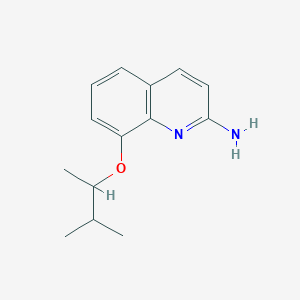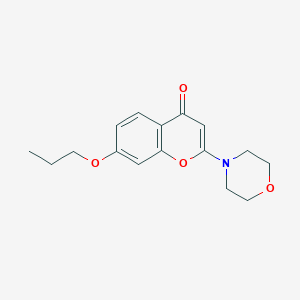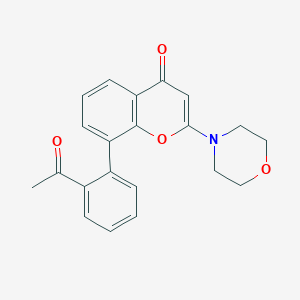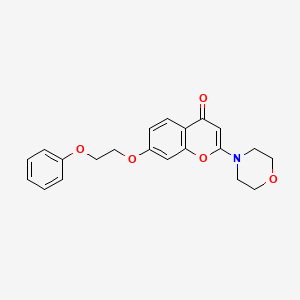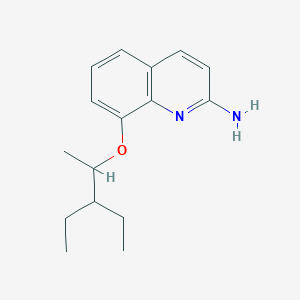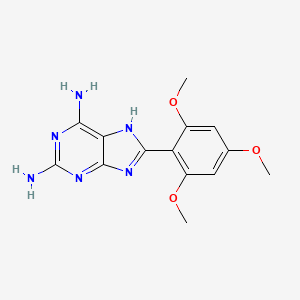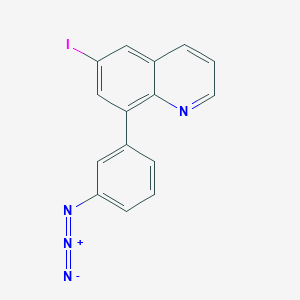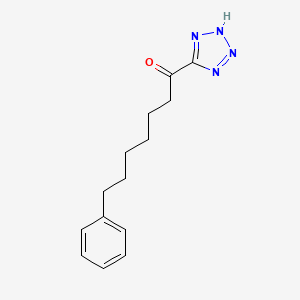
8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with an amine group and a 3,3-dimethyl-butoxy group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with 3,3-dimethyl-1-butanol in the presence of a base to form the 3,3-dimethyl-butoxy-quinoline intermediate. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the 2-position of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(3,3-Dimethyl-butoxy)-nicotinonitrile
- 3-(3,3-Dimethyl-butoxy)phenylboronic acid
- 3-(3,3-Dimethylbutoxy)-4-pyridinyl derivatives
Uniqueness
8-(3,3-Dimethyl-butoxy)-quinolin-2-ylamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
8-(3,3-dimethylbutoxy)quinolin-2-amine |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)9-10-18-12-6-4-5-11-7-8-13(16)17-14(11)12/h4-8H,9-10H2,1-3H3,(H2,16,17) |
InChI Key |
GUJKDUVYIJMAPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC1=CC=CC2=C1N=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


